3-(4-methoxyphenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylpropenyl group, and a piperazino group. Its molecular formula is C22H28N2O2, and it has a molecular weight of 352.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-(4-aminophenyl)-3-phenylprop-2-en-1-one in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and piperazino groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-propanol: Similar in structure but lacks the piperazino and phenylpropenyl groups.
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Contains a methoxyphenyl group but differs in the rest of the structure
Uniqueness
3-(4-METHOXYPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H28N2O2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-12-9-21(10-13-22)11-14-23(26)25-18-16-24(17-19-25)15-5-8-20-6-3-2-4-7-20/h2-10,12-13H,11,14-19H2,1H3/b8-5+ |
InChI Key |
RSMCTEGBPNKFBR-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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